(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone
Description
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-10-15(2)12-18(11-14)21(26)25-8-5-16(6-9-25)20-23-19(24-27-20)17-4-3-7-22-13-17/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZWAXQZWBGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CN=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Acylation Reaction
Description : The synthesis begins with the acylation of a piperidine derivative using an aryl or heteroaryl acyl chloride.
Reagents :
- Piperidine derivative
- Aryl or heteroaryl acyl chloride
- Base (e.g., triethylamine, diisopropylamine)
Solvents : Tetrahydrofuran (THF), dichloromethane (DCM)
-
- Mix the piperidine derivative with the acyl chloride in the presence of a base.
- Allow the reaction mixture to warm from 0°C to ambient temperature over 4 to 12 hours.
Purification : The product can be isolated using standard techniques such as extraction and chromatography.
Method 2: Coupling Reaction
Description : This method involves coupling a pyridine derivative with an oxadiazole moiety.
Reagents :
- Pyridine derivative
- Oxadiazole derivative
- Coupling agents (e.g., EDCI, DCC)
Solvents : Acetonitrile, dioxane
-
- Combine the pyridine and oxadiazole derivatives with a coupling agent in a suitable solvent.
- Heat the mixture at temperatures ranging from 80°C to 150°C for about 2 to 18 hours.
Purification : The crude product can be purified by flash chromatography using silica gel.
Method 3: Protecting Group Strategy
Description : Protecting groups are often used to enhance selectivity during synthesis.
Reagents :
- Protecting group reagents (e.g., Boc anhydride)
-
- Apply protecting groups to reactive functional sites before conducting further reactions.
- After completing the synthesis, remove protecting groups using standard deprotection methods.
Summary of Preparation Methods
| Method | Key Steps | Main Reagents | Solvents |
|---|---|---|---|
| Acylation | Piperidine acylation | Aryl/heteroaryl acyl chloride | THF, DCM |
| Coupling | Pyridine and oxadiazole coupling | EDCI, DCC | Acetonitrile, dioxane |
| Protecting | Use of protecting groups | Boc anhydride | Varies |
The synthesis of complex compounds like (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl--oxadiazol-5-yl)-piperidin-1-yl]-methanone requires careful consideration of reaction conditions and purification strategies.
Key Considerations:
Reaction Conditions : Temperature control is critical for optimizing yield and selectivity.
Purification Techniques : Chromatography remains a standard method for isolating pure products from reaction mixtures.
Safety and Handling : Proper safety protocols should be followed when handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
The (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone compound exhibits a range of biological activities attributed to its unique structural features.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives, including those containing the piperidine moiety. These compounds have shown effectiveness against various cancer cell lines:
- Mechanism of Action : The oxadiazole ring interacts with specific enzymes and receptors, potentially inhibiting their activity. The piperidine component may enhance binding affinity and specificity .
| Compound | Cancer Type | Inhibition (%) |
|---|---|---|
| 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | CNS Cancer | 95.70% |
| N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)-4-methoxybenzenesulfonamide | Breast Cancer | 90.47% |
Antimicrobial and Antiviral Properties
The compound has also been investigated for its antimicrobial and antiviral activities. Studies indicate that derivatives of the oxadiazole scaffold can exhibit significant activity against various pathogens:
- Bioactivity Spectrum : Compounds have been reported to possess antimicrobial properties against bacterial strains and antiviral effects against specific viral infections .
Case Study 1: Antitumor Efficacy
In a study published in Pharmaceutical Research, researchers synthesized a series of 1,3,4-oxadiazole derivatives and screened them for anticancer activity against multiple cell lines. Among the tested compounds, one derivative showed high potency against renal cancer cells with a growth inhibition rate exceeding 90% .
Case Study 2: Mechanism-Based Approaches
A review article discussed the mechanism-based approaches in developing anticancer drugs using oxadiazole derivatives. It highlighted how structural modifications could enhance bioactivity and specificity towards cancer cells while minimizing side effects .
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-triazol-5-yl)-piperidin-1-yl]-methanone
- (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-thiadiazol-5-yl)-piperidin-1-yl]-methanone
Uniqueness
Compared to similar compounds, (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone exhibits unique properties such as higher stability and specific binding interactions due to the presence of the oxadiazole ring .
Biological Activity
The compound (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of aromatic and heterocyclic structures that contribute to its biological properties. The oxadiazole ring is particularly noted for its bioactivity, often acting as a pharmacophore in various therapeutic applications.
Chemical Formula
- IUPAC Name : (3,5-dimethylphenyl)-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
- CAS Number : 837411-45-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known to inhibit various enzymes and receptors involved in cancer progression and other diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation .
- Receptor Binding : It exhibits strong binding affinity towards certain receptors, enhancing its specificity and efficacy in targeting cancer cells .
Biological Activities
The compound demonstrates a broad spectrum of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- In vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM .
Antimicrobial Activity
Research indicates that the compound also possesses antimicrobial properties:
- Antitubercular Activity : It has been evaluated against Mycobacterium tuberculosis, showing promising results with IC90 values ranging from 3.73 to 4.00 µM .
Case Studies
- Anticancer Studies : A study demonstrated that derivatives of the oxadiazole scaffold could inhibit telomerase activity and HDAC, leading to apoptosis in cancer cells .
- Antimicrobial Research : In a series of experiments, the compound was found to be effective against various bacterial strains, indicating its potential as an antibiotic agent .
Comparative Analysis
Compared to other similar compounds, this compound exhibits unique stability and binding characteristics:
| Compound Type | Unique Properties |
|---|---|
| Oxadiazole Derivatives | Higher stability; specific enzyme inhibition |
| Other Anticancer Agents | Broader spectrum but less specificity |
Q & A
Q. What are the critical structural features of this compound, and how do they influence its reactivity?
The compound contains three key moieties:
- A 3,5-dimethylphenyl group , which contributes steric bulk and electron-donating effects via methyl substituents.
- A piperidine ring linked to a 1,2,4-oxadiazole heterocycle , which introduces rigidity and potential hydrogen-bonding interactions.
- A pyridinyl group on the oxadiazole, offering π-π stacking capabilities and metal-coordination sites. These features influence reactivity by modulating electron density (e.g., oxadiazole acts as an electron-deficient system) and steric accessibility for nucleophilic/electrophilic attacks .
Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperidine CH₂ groups at δ ~2.5–3.5 ppm) and confirms aromatic substituents.
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹).
- HPLC : Validates purity using a C18 column with a buffer (e.g., 15.4 g ammonium acetate in 1 L H₂O, pH 6.5) and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of the oxadiazole ring) .
Q. What synthetic routes are typical for constructing the 1,2,4-oxadiazole core?
The oxadiazole ring is often synthesized via:
- Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC).
- Microwave-assisted reactions to enhance yield and reduce reaction time (e.g., 150°C, 30 minutes). Post-synthetic modifications, such as Suzuki coupling for aryl group introduction, are common .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?
- Cross-validation : Use X-ray crystallography to resolve ambiguities in stereochemistry or tautomerism (e.g., oxadiazole vs. triazole forms) .
- Isotopic labeling : Track unexpected fragments in MS to identify degradation pathways.
- Variable-temperature NMR : Detect dynamic processes (e.g., piperidine ring puckering) that obscure signal splitting .
Q. What computational strategies predict the compound’s biological activity and binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase active sites).
- QSAR models : Correlate substituent effects (e.g., methyl groups on phenyl) with activity using descriptors like logP and polar surface area .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. How is regioselectivity achieved during oxadiazole formation?
- Catalytic control : Use Cu(I) catalysts to favor 1,2,4-oxadiazole over 1,3,4-isomers.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for cyclization.
- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions like over-oxidation .
Methodological Considerations
- Synthetic Optimization : Monitor reactions in real-time using inline IR or LC-MS to adjust conditions dynamically .
- Data Validation : Cross-reference experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) .
- Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to reconcile discrepancies in biological assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
